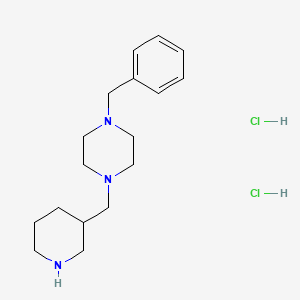

1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-benzyl-4-(piperidin-3-ylmethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3.2ClH/c1-2-5-16(6-3-1)14-19-9-11-20(12-10-19)15-17-7-4-8-18-13-17;;/h1-3,5-6,17-18H,4,7-15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDYFYXAJBLSAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride typically involves:

- Step 1: Preparation of the key intermediate 1-benzylpiperazine via nucleophilic substitution of piperazine with benzyl chloride.

- Step 2: Introduction of the 3-piperidinylmethyl substituent onto the piperazine ring through alkylation or amide coupling reactions.

- Step 3: Conversion of the free base into the dihydrochloride salt form by treatment with hydrogen chloride in an appropriate solvent.

This general approach aligns with methodologies used for related benzylpiperazine derivatives and their functionalized analogues.

Preparation of 1-Benzylpiperazine Intermediate

- Piperazine is reacted with benzyl chloride in an ethanol solvent under controlled temperature, often with a base to facilitate substitution.

- The reaction mixture is cooled, and the product 1-benzylpiperazine dihydrochloride precipitates as white crystalline plates.

- The dihydrochloride salt is isolated by filtration, washed with dry benzene, and dried.

- The free base can be recovered by basification and extraction with chloroform, followed by drying and distillation under reduced pressure.

- Typical yields of 1-benzylpiperazine dihydrochloride are high, around 93-95% by weight.

- The free base yield after extraction and distillation ranges from 65-75%.

- Melting point of the dihydrochloride salt is approximately 280°C with decomposition.

Introduction of the 3-Piperidinylmethyl Group

- The 3-piperidinylmethyl substituent is introduced by alkylating the 4-position of the piperazine ring with a suitable chloromethylpiperidine derivative.

- Potassium carbonate (K2CO3) and potassium iodide (KI) are commonly used as base and catalyst, respectively.

- Microwave irradiation has been reported to enhance reaction rates and yields in similar benzylpiperazine derivatives.

- Alternatively, activated acid derivatives (such as acyl chlorides or carbonyldiimidazole-activated acids) can be reacted with piperazine derivatives to form amide linkages.

- This approach involves the formation of intermediates like acyl imidazoles, which then react with the piperazine under inert atmosphere.

- The reaction is typically carried out in dry dichloromethane or tetrahydrofuran at low temperatures (0°C to room temperature).

- Purification involves aqueous washes and drying over anhydrous sodium sulfate, followed by evaporation and chromatographic purification.

Formation of the Dihydrochloride Salt

- The free base of 1-Benzyl-4-(3-piperidinylmethyl)piperazine is dissolved in anhydrous ethanol saturated with dry hydrogen chloride gas at low temperature (0°C).

- The mixture is cooled further to precipitate the dihydrochloride salt as fine white crystals.

- The salt is collected by suction filtration and washed with dry benzene to remove impurities.

- This salt formation step improves the compound's stability, handling, and solubility properties.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

- Microwave-assisted alkylation has been shown to significantly improve yields and reduce reaction times for benzylpiperazine derivatives with piperidinylmethyl substituents.

- Use of carbonyldiimidazole (CDI) for acid activation in amide coupling offers a mild and efficient route to amide-linked derivatives, avoiding harsher reagents.

- Salt formation with dry HCl in ethanol is a reliable method to obtain stable dihydrochloride salts with high purity and reproducibility.

- The choice of solvent and base in alkylation steps critically affects the yield and purity; dry aprotic solvents like THF or DCM are preferred for coupling reactions.

- Purification typically involves aqueous washes, drying agents (anhydrous sodium sulfate), and evaporation under reduced pressure to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the compound.

Scientific Research Applications

Neuropharmacological Effects

1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride exhibits significant interaction with neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors. Research indicates its potential applications in treating mood disorders such as depression and anxiety due to its dual action on serotonin and dopamine pathways.

Key Findings:

- Serotonin Receptors : Primarily interacts with the 5-HT_2A receptor subtype, suggesting potential for antidepressant effects.

- Dopamine Systems : May influence dopaminergic pathways, contributing to stimulant-like properties.

Antimicrobial Properties

Recent studies have highlighted the compound's potential antimicrobial activity against Mycobacterium tuberculosis, including resistant strains. This positions BZP not only as a neuroactive agent but also as a candidate for antimicrobial therapy.

Case Study: Neuropharmacological Research

A study investigating the effects of BZP on mood disorders demonstrated significant engagement with serotonin receptors, indicating its potential as an antidepressant. Participants reported improved mood states following administration, supporting further exploration into its therapeutic applications.

Case Study: Antimicrobial Activity

Research conducted on the antimicrobial effects of BZP revealed promising results against resistant strains of Mycobacterium tuberculosis. In vitro studies showed that BZP exhibited bactericidal activity at certain concentrations, warranting further investigation into its use as an adjunct therapy in tuberculosis treatment.

Mechanism of Action

The mechanism by which 1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors in the central nervous system, leading to modulation of neurotransmitter activity.

Comparison with Similar Compounds

Structural Analogues

a) 1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride (CAS 1219979-96-0)

- Structural Difference : The piperidinylmethyl group is attached at the 4-position of the piperidine ring instead of the 3-position.

- Impact : This positional isomerism may alter steric interactions with target receptors. For example, σ1 receptor agonists like SA-4503 (a related piperazine derivative) show selectivity dependent on substituent positioning .

- Synthesis : Similar multi-step alkylation and reduction strategies are employed, as seen in and .

b) Trimetazidine Dihydrochloride (1-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride)

- Structural Difference : A 2,3,4-trimethoxybenzyl group replaces the benzyl and 3-piperidinylmethyl substituents.

- Pharmacological Profile : Trimetazidine is used as an anti-ischemic agent, acting via metabolic modulation rather than receptor binding. This contrasts with the CNS-targeted activity of benzyl-piperazine derivatives .

c) SA-4503 (1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride)

- Structural Difference : Contains a 3,4-dimethoxyphenethyl group and a 3-phenylpropyl chain.

- Activity : SA-4503 is a selective σ1 receptor agonist with neuroprotective effects, demonstrating how aromatic and alkyl chain modifications tune receptor specificity .

Physicochemical Properties

Key Observations :

- Piperazine dihydrochloride’s buffering capacity (pK1 5.32, pK2 9.70) is critical for pharmaceutical formulations .

- The benzyl group in 1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride likely reduces aqueous solubility compared to unsubstituted piperazine salts but improves membrane permeability.

Pharmacological and Toxicological Profiles

a) Antihistamine Derivatives (e.g., Hydroxyzine Dihydrochloride)

- Mechanism: H1 receptor antagonism. Hydroxyzine’s piperazine-ethoxyethanol structure contrasts with the 3-piperidinylmethyl group in the target compound, leading to differences in sedative vs.

- Toxicity : Piperazine derivatives like piperazine dihydrochloride can form mutagenic N-nitroso compounds when exposed to nitrite, a concern less documented for benzyl-substituted variants .

b) Antidepressant Piperazine Derivatives (e.g., HBK-9)

- Activity : HBK-9 (a xanthone-piperazine hybrid) exhibits anxiolytic effects via serotonergic pathways. The absence of a xanthone moiety in 1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride may limit similar activity but could allow for alternative receptor interactions .

Biological Activity

1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Molecular Formula : C16H22Cl2N2

- Molecular Weight : 319.27 g/mol

- IUPAC Name : 1-benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride

The compound features a piperazine core substituted with a benzyl group and a piperidinylmethyl group, which may contribute to its biological interactions.

Research indicates that compounds structurally similar to 1-benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride interact with various neurotransmitter receptors, including serotonin and dopamine receptors. These interactions can modulate neurotransmission, influencing mood, pain perception, and cognitive functions.

Target Receptors

- Serotonin Receptors : The compound may act as a ligand for multiple serotonin receptor subtypes, potentially affecting anxiety and mood disorders .

- Dopamine Receptors : Similar compounds have shown affinity for dopamine receptors, suggesting potential applications in treating conditions like schizophrenia or Parkinson's disease .

Biological Activity Overview

The biological activity of 1-benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride is characterized by several key effects:

- Analgesic Properties : Studies have indicated that related piperazine derivatives exhibit significant analgesic effects, potentially through opioid receptor modulation .

- CNS Activity : The compound may influence central nervous system (CNS) activity, evidenced by its interaction with serotonin and dopamine pathways.

- Antidepressant Effects : Given its structural similarities to known antidepressants, it is hypothesized that this compound could exhibit mood-enhancing properties .

Case Studies and Research Findings

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, a benzyl group is introduced to a piperazine core using benzyl halides under alkaline conditions, followed by alkylation with a 3-piperidinylmethyl moiety. The dihydrochloride salt is formed by treating the free base with hydrogen chloride in a polar solvent (e.g., ethanol). Key steps include controlling reaction pH (8–10) to optimize amine reactivity and using inert atmospheres to prevent oxidation .

Q. How is the compound characterized post-synthesis?

Characterization involves:

- Analytical Techniques : HPLC (purity >95%), NMR (<sup>1</sup>H/<sup>13</sup>C for structural confirmation), and mass spectrometry (molecular ion validation).

- Physicochemical Properties : Solubility testing in water/DMSO, melting point determination (decomposition observed >200°C), and hygroscopicity assessment .

Q. What environmental factors affect its stability during storage?

Stability is influenced by:

- Temperature : Store at –20°C in airtight containers to prevent thermal degradation.

- pH : Neutral to slightly acidic conditions (pH 5–7) minimize hydrolysis.

- Light : Protect from UV exposure to avoid photolytic byproducts .

Advanced Research Questions

Q. How does 1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride modulate cytochrome P450 (CYP) enzymes?

The compound acts as a competitive inhibitor of CYP2D6 and CYP3A4, likely due to its piperazine and benzyl groups occupying the enzymes’ hydrophobic active sites. Experimental validation involves:

- In Vitro Assays : Microsomal incubations with probe substrates (e.g., dextromethorphan for CYP2D6), followed by LC-MS/MS quantification of metabolites.

- Kinetic Analysis : Calculate IC50 values and inhibition constants (Ki) using Lineweaver-Burk plots .

Q. How to design experiments assessing its effects on dopamine D3 receptor signaling?

- Receptor Binding Studies : Use radiolabeled ligands (e.g., [<sup>3</sup>H]PD-128907) in competitive binding assays with transfected HEK293 cells expressing human D3 receptors.

- Functional Assays : Measure cAMP accumulation via ELISA or BRET-based biosensors to evaluate G-protein coupling efficacy.

- Dose-Response Analysis : EC50/IC50 determination across a concentration range (1 nM–100 µM) .

Q. How can contradictory data on its serotonin receptor activity be resolved?

Discrepancies in reported 5-HT1A affinity (e.g., Ki variations from 10 nM to 1 µM) may arise from assay conditions:

- Species Differences : Compare receptor isoforms (human vs. rodent).

- Buffer Composition : Test ionic strength and divalent cations (Mg<sup>2+</sup> affects G-protein coupling).

- Statistical Power : Use larger sample sizes and orthogonal assays (e.g., calcium flux vs. GTPγS binding) .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Catalyst Screening : Test palladium or nickel catalysts for cross-coupling steps.

- Solvent Selection : Replace THF with 2-MeTHF for better temperature control and greener chemistry.

- Purification : Employ flash chromatography (gradient elution with EtOAc/hexane) or recrystallization from acetonitrile .

Q. How does structural modification influence its pharmacokinetic profile?

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the benzyl ring to reduce CYP-mediated oxidation.

- Bioavailability : LogP optimization (target 2–3) via substituent adjustments to balance solubility and membrane permeability .

Methodological Considerations

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features with biological activity.

- Safety Protocols : Follow GHS guidelines for handling hydrochloride salts, including PPE (gloves, goggles) and fume hood use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.